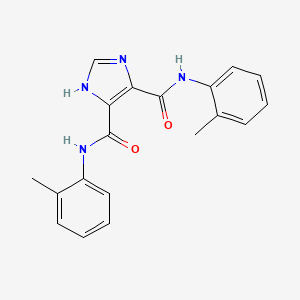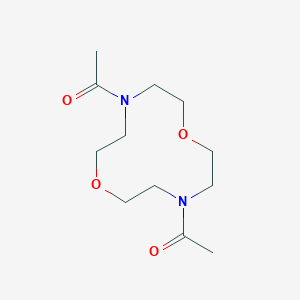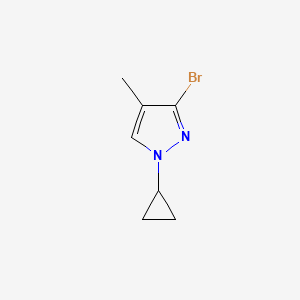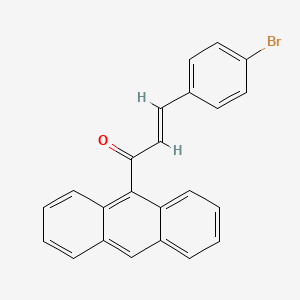![molecular formula C22H14Cl2N2O2 B11710423 N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide CAS No. 313535-85-2](/img/structure/B11710423.png)
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro substituents at the desired positions.
Coupling with phenol derivative: The chlorinated quinoline is coupled with a phenol derivative in the presence of a base, such as potassium carbonate, to form the ether linkage.
Amidation: The final step involves the reaction of the resulting intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the benzamide moiety.
Substitution: The chloro substituents can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or benzamide derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used in the development of new materials, dyes, and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Uniqueness
N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups
Eigenschaften
CAS-Nummer |
313535-85-2 |
|---|---|
Molekularformel |
C22H14Cl2N2O2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
N-[3-chloro-4-(5-chloroquinolin-8-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c23-17-9-11-20(21-16(17)7-4-12-25-21)28-19-10-8-15(13-18(19)24)26-22(27)14-5-2-1-3-6-14/h1-13H,(H,26,27) |
InChI-Schlüssel |
XNUGKNIEEUUYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=C(C=C3)Cl)C=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)

![Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11710384.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline](/img/structure/B11710406.png)
![3-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-ol](/img/structure/B11710407.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)


